molecular formula C4H4ClNO2S2 B1442364 2-Methyl-1,3-thiazole-5-sulfonyl chloride CAS No. 1314977-63-3

2-Methyl-1,3-thiazole-5-sulfonyl chloride

Cat. No. B1442364
M. Wt: 197.7 g/mol
InChI Key: IQYWABFMCPBWBS-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-5-sulfonyl chloride (2MTSC) is an organic compound that is used in a variety of scientific applications. It is a versatile and useful reagent for the synthesis of organic compounds, and it is also a valuable tool in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis of Sulfonamides and Electrophilic Reagents

2-Methyl-1,3-thiazole-5-sulfonyl chloride has been utilized in the synthesis of sulfonamides by reacting with amines. These sulfonamides serve as efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions. The regiochemistry of these reactions is strongly influenced by the nature of the nucleophiles, facilitating the regioselective synthesis of various trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Synthesis of Thiazole Derivatives

A new method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives through cyclocondensation and subsequent methylations or benzylations has been discovered. This process leads to the formation of novel thiazole derivatives, highlighting the compound's role in creating structurally diverse molecules (Kornienko, Zyabrev, & Brovarets, 2014).

Antiproliferative Activity against Cancer Cell Lines

Research on the synthesis of new sulfone derivatives, including the reaction of various substituted sulfinates with 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole, has revealed promising selective in vitro antiproliferative activity towards HepG2 human cell lines. This suggests the potential anticancer applications of compounds synthesized using 2-Methyl-1,3-thiazole-5-sulfonyl chloride (Cohen et al., 2012).

Facilitation of Organic Synthesis

The compound has been used in a sequential procedure for synthesizing 2,5-disubstituted thiazoles, showcasing its utility in facilitating complex organic synthesis processes. This method involves copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides, followed by reactions with thionoesters, to yield 3-sulfonyl-4-thiazolines that aromatize into the corresponding thiazoles (Miura et al., 2015).

properties

IUPAC Name

2-methyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYWABFMCPBWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-thiazole-5-sulfonyl chloride

CAS RN

1314977-63-3
Record name 2-methyl-1,3-thiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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